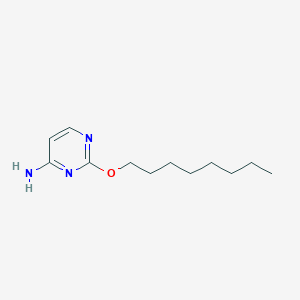

2-(Octyloxy)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60722-68-1 |

|---|---|

Molecular Formula |

C12H21N3O |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

2-octoxypyrimidin-4-amine |

InChI |

InChI=1S/C12H21N3O/c1-2-3-4-5-6-7-10-16-12-14-9-8-11(13)15-12/h8-9H,2-7,10H2,1H3,(H2,13,14,15) |

InChI Key |

LULCMPSWMKNCKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=NC=CC(=N1)N |

Origin of Product |

United States |

Molecular Design, Structure Activity, and Structure Property Relationships of 2 Octyloxy Pyrimidin 4 Amine Derivatives

Influence of Alkoxy Chain Length on Molecular Functionality

The length of the alkoxy chain substituent on the pyrimidine (B1678525) ring is a critical determinant of the molecule's interaction with biological targets and its physicochemical properties. The octyloxy group, in particular, provides a significant hydrophobic character, which can modulate how the molecule binds to proteins and partitions across biological membranes.

Elucidation of Structure-Activity Relationships in Enzyme Inhibition

The pyrimidine scaffold is a well-established "hinge-binding" motif, frequently utilized in the design of kinase inhibitors due to its ability to mimic the adenine (B156593) ring of ATP. nih.govnih.gov The substituents at the C2 and C4 positions are crucial for modulating potency and selectivity. nih.gov Research into related pyrimidine structures demonstrates a clear correlation between the length of the alkoxy chain at the C2 or C4 position and the compound's inhibitory activity against specific enzymes.

For instance, studies on a series of 2-aminopyrimidine (B69317) derivatives as inhibitors of β-glucuronidase have shown that increasing the length of the alkoxy chain enhances inhibitory potential. A derivative with a methoxy (B1213986) (-OCH₃) group was found to be inactive, whereas compounds bearing butoxy (-O(CH₂)₃CH₃) and octyloxy (-O(CH₂)₇CH₃) substituents demonstrated significant inhibitory activity. semanticscholar.org This suggests that the longer, more lipophilic chain can form more favorable hydrophobic interactions within the enzyme's binding pocket.

Similarly, in a series of 2-phenyl-6-oxo-1,6-dihydropyrimidine derivatives designed as xanthine (B1682287) oxidase inhibitors, the nature of the alkoxy group at the 4-position of the phenyl ring was varied. This study highlighted that changes in the alkoxy chain length directly impact the inhibitory potency, with certain lengths showing comparable efficacy to the drug febuxostat. nih.gov These findings underscore the principle that longer alkoxy chains, such as the octyloxy group, can be pivotal for achieving potent enzyme inhibition by accessing and occupying hydrophobic regions of the active site.

| Compound Analogue | Alkoxy Substituent at C4 of Phenyl Ring | Chain Length (Carbons) | Inhibitory Activity (IC₅₀ in µM) |

|---|---|---|---|

| Analogue 1 | Methoxy (-OCH₃) | 1 | Inactive |

| Analogue 2 | Butoxy (-O(CH₂)₃CH₃) | 4 | 72.0 ± 6.20 |

| Analogue 3 | Octyloxy (-O(CH₂)₇CH₃) | 8 | 126.43 ± 6.16 |

Correlation of Molecular Structure with Properties in Advanced Materials

The pyrimidine ring is not only significant in a biological context but also serves as a critical building block for advanced materials, particularly liquid crystals. tandfonline.com The incorporation of pyrimidine units into the core of a molecule can induce or modify mesomorphic behavior due to the ring's π-deficient nature and its influence on molecular geometry and polarity.

In the design of liquid crystalline materials, long, flexible alkyl or alkoxy chains are essential for the formation of ordered yet fluid mesophases (e.g., nematic, smectic). The octyloxy chain of 2-(octyloxy)pyrimidin-4-amine provides the necessary flexibility and van der Waals interactions to promote the self-assembly of molecules into these phases. The length of this chain directly impacts the thermal stability and temperature range of the observed mesophases. nih.gov While specific studies on this compound as a liquid crystal are not prevalent, the principles derived from related heterocyclic liquid crystals indicate that the octyloxy group would play a crucial role in defining its potential material properties. The combination of a rigid pyrimidine core and a flexible octyloxy tail is a classic design strategy for creating calamitic (rod-shaped) liquid crystals. tandfonline.com

Positional Isomerism and Substituent Effects on the Pyrimidine Core

The substitution pattern on the pyrimidine ring profoundly affects the molecule's biological activity. For 2,4-disubstituted pyrimidines, the specific nature and position of the substituents are key to their function as inhibitors of various enzymes, including kinases and cholinesterases. nih.govnih.gov

The 2-alkoxy-4-amine arrangement is a common scaffold. The amino group at the C4 position often acts as a crucial hydrogen bond donor, interacting with the hinge region of kinase active sites. The substituent at the C2 position, in this case, the octyloxy group, typically extends into a hydrophobic pocket, contributing to binding affinity and selectivity. acs.org

Structure-activity relationship studies on related 2,4-disubstituted pyrimidines reveal several key principles:

C2 Substituent: The size and nature of the group at C2 are critical. For kinase inhibitors, this group can influence selectivity. For example, in a series of pyrimidine-based inhibitors, modifications at this position determined the spectrum of kinases inhibited. acs.org

C4 Substituent: The amine at C4 is often essential for hinge binding. Modifications to this group, such as adding bulky substituents, can alter or abolish activity. nih.gov

C5 Substituent: The C5 position is less electron-deficient and modifications here can fine-tune activity. Adding a small group like a cyclopropyl (B3062369) or a bromine atom can enhance potency by interacting with the gatekeeper residue of a kinase binding pocket. acs.orgsigmaaldrich.com

Moving the octyloxy group from the C2 to the C4 or C6 position, or the amine from C4 to C2, would create positional isomers with drastically different electronic properties and spatial arrangements, likely leading to a complete loss or a significant change in biological activity.

| Position on Pyrimidine Core | Role of Substituent | Effect of Modification |

|---|---|---|

| C2 (e.g., Alkoxy group) | Occupies hydrophobic pocket, influences selectivity. | Varying size and lipophilicity can tune potency and target profile. |

| C4 (e.g., Amino group) | Acts as a hydrogen bond donor for hinge region binding. | Often essential for activity; bulky substitutions can decrease potency. |

| C5 | Interacts with the gatekeeper residue; modulates potency. | Introduction of small, non-polar groups can enhance binding affinity. |

Design Principles for Pyrimidine-Based Hybrid Molecular Architectures

The pyrimidine scaffold is a versatile platform for developing hybrid molecules, a strategy that involves combining distinct pharmacophores to create a single molecule with enhanced or dual activity. researchgate.net This approach is widely used in drug discovery to improve target selectivity, overcome drug resistance, and engage multiple biological targets simultaneously. researchgate.netnih.gov

Key design principles for pyrimidine-based hybrids include:

Scaffold Hopping and Fusion: Replacing a known pharmacophore, such as a purine, with a bioisosteric pyrimidine ring can lead to novel intellectual property and improved properties. nih.gov The pyrimidine core can be fused with other heterocyclic systems (e.g., pyrazole, quinolone) to create rigid structures that orient substituents in a specific, biologically active conformation. nih.govnih.gov

Fragment-Based Linking: The pyrimidine core can serve as a central anchor to which different bioactive fragments are attached via carefully chosen linkers. For example, pyrimidine-quinolone hybrids have been designed as lactate (B86563) dehydrogenase A (hLDHA) inhibitors, where the two moieties are connected by linkers like aminophenylsulfide to achieve optimal orientation within the enzyme's active site. nih.gov

Exploiting Privileged Structures: Pyrimidine is considered a "privileged scaffold" because it can serve as a ligand for multiple biological targets. nih.gov Hybridization strategies leverage this by combining the pyrimidine core with another known pharmacophore to target distinct pathways. This is a common approach in the development of dual-target kinase inhibitors for cancer therapy. nih.gov

Modulation of Lipophilicity through Octyloxy Substitution

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a fundamental physicochemical property that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The introduction of an octyloxy group is a powerful method for increasing a molecule's lipophilicity.

The pyrimidine core itself is relatively polar. The addition of the long, eight-carbon aliphatic octyloxy chain significantly increases the non-polar character of the this compound molecule. This increased lipophilicity has several important consequences:

Enhanced Membrane Permeability: Higher lipophilicity generally correlates with better ability to cross lipid cell membranes, which can be crucial for reaching intracellular targets.

Increased Protein Binding: The hydrophobic octyloxy tail can engage in favorable interactions with hydrophobic pockets in target enzymes, as discussed in section 3.1.1, and may also increase binding to plasma proteins like albumin.

Modified Solubility: A significant increase in lipophilicity typically leads to a decrease in aqueous solubility, which can present challenges for formulation and administration.

The calculated LogP (cLogP) value provides a theoretical estimate of lipophilicity. Comparing the cLogP of the parent 2-aminopyrimidine scaffold to this compound illustrates the dramatic effect of the octyloxy substitution.

| Compound | Structure | Calculated LogP (XLogP3-AA) nih.gov |

|---|---|---|

| Pyrimidin-4-amine | A pyrimidine ring with an amino group at position 4. | -0.2 |

| 2-Ethoxypyrimidin-4-amine | A pyrimidine ring with an ethoxy group at position 2 and an amino group at position 4. | 0.6 |

| This compound (Estimated) | A pyrimidine ring with an octyloxy group at position 2 and an amino group at position 4. | ~3.6 (Estimated based on contribution of hexyl chain) |

This substantial increase in lipophilicity is a key design feature that must be carefully balanced with other properties, such as solubility and metabolic stability, to develop a successful therapeutic agent or functional material.

Biological Activity Investigations of 2 Octyloxy Pyrimidin 4 Amine: in Vitro Mechanistic Studies

Enzyme Inhibition Potentials

β-Glucuronidase Inhibition by 2-(Octyloxy)pyrimidin-4-amine Analogues

Recent studies have highlighted the potential of 2-aminopyrimidine (B69317) derivatives as inhibitors of β-glucuronidase, an enzyme linked to the progression of certain cancers and other diseases. mdpi.com In a comparative study of various 2-aminopyrimidine derivatives, a compound featuring an octyloxy substituent demonstrated notable β-glucuronidase inhibitory activity. mdpi.com

The inhibitory effects of these compounds are influenced by the nature of the substituent at the C-4 position of the pyrimidine (B1678525) ring. For instance, a derivative with a piperazinyl substituent at this position was identified as a highly potent inhibitor of in vitro β-glucuronidase. mdpi.comnih.gov Conversely, the introduction of a 4-phenyl piperazinyl substituent at the same position resulted in a loss of activity. mdpi.comnih.gov This suggests that the presence of a hydrogen atom on the piperazinyl moiety may be crucial for the compound's inhibitory function. mdpi.comnih.gov

The length of the alkoxy chain at the C-4 position of a phenyl ring attached to the pyrimidine core also plays a critical role in the inhibitory activity. A comparison of compounds with varying alkoxy chain lengths revealed that while a methoxy (B1213986) substituent rendered the compound inactive, derivatives with butoxy and octyloxy groups exhibited significant β-glucuronidase inhibition. mdpi.com This indicates a positive correlation between the length of the alkoxy chain and the inhibitory potential. mdpi.comnih.gov

Table 1: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Analogues This table is interactive. You can sort and filter the data.

| Compound Analogue | Substituent at C-4 of Phenyl Ring | IC50 (µM) |

|---|---|---|

| Analogue 1 | Methoxy | Inactive |

| Analogue 2 | Butoxy | 72.0 ± 6.20 |

| Analogue 3 | Octyloxy | 126.43 ± 6.16 |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanistic Insights into Enzyme-Ligand Interactions

To understand the underlying mechanisms of enzyme inhibition, in silico docking studies have been employed. These computational analyses provide insights into the binding modes and molecular interactions between the 2-aminopyrimidine derivatives and the active site of β-glucuronidase.

Docking analysis of a butoxy-substituted analogue revealed that the amine group attached to the pyrimidine ring forms a hydrogen bond with the carbonyl of Phe161 within the enzyme's active site. nih.gov In contrast, the inactive methoxy-substituted compound was unable to establish this critical interaction, further emphasizing the importance of the alkoxy chain length for effective binding and inhibition. nih.gov

In Vitro Anti-proliferative and Cytostatic Effects

Evaluation in Human Cancer Cell Line Models (e.g., MCF-7, MDA-MB-231)

The anti-proliferative potential of pyrimidine derivatives has been investigated in various human cancer cell lines, including the breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). Studies on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines, which are structural analogues, have demonstrated their cytotoxic effects on these cell lines. nih.govnih.gov

One particular thienopyrimidine derivative (compound 3 in the study) was found to be most toxic to MCF-7 cells, followed by another derivative (compound 4). nih.govnih.gov In the case of MDA-MB-231 cells, an ester derivative (compound 2) exhibited the highest effect, followed by a 2-ethyl derivative (compound 4). nih.govmdpi.com Importantly, these compounds showed lower anti-proliferative activity against the normal human mammary epithelial cell line MCF-10A, indicating a degree of selectivity for cancer cells. nih.govnih.gov

Table 2: Anti-proliferative Activity of Thienopyrimidine Analogues in Breast Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Analogue | Cell Line | IC50 (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Thienopyrimidine 3 | MCF-7 | 13.42 | 0.045 |

| Thienopyrimidine 4 | MCF-7 | 28.89 | 0.11 |

| Ester 2 | MDA-MB-231 | 52.56 | 0.16 |

| 2-ethyl derivative 4 | MDA-MB-231 | 62.86 | 0.24 |

| Thienopyrimidine 4 | MCF-10A | 367 | 1.4 |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Analysis of Cell Cycle Progression in Response to Pyrimidine Derivatives

Further investigations into the mechanism of anti-proliferative activity have focused on the effects of these pyrimidine derivatives on cell cycle progression. It has been observed that the treatment of breast cancer cells with these compounds leads to cell cycle arrest. nih.govmdpi.com

Specifically, for the triple-negative MDA-MB-231 cell line, treatment with these substances resulted in cell cycle arrest at the G2 stage. nih.govmdpi.com In contrast, for the estrogen receptor-positive MCF-7 cell line, the compounds induced cell cycle arrest at the G1 stage. nih.govmdpi.com This differential effect on the cell cycle in the two cell lines suggests that the mechanism of action may be dependent on the specific molecular characteristics of the cancer cells.

Molecular Interaction Studies with Biological Targets

Investigation of DNA Binding Mechanisms

The pyrimidine structure is a fundamental component of nucleobases in DNA and RNA, suggesting that pyrimidine derivatives have the potential to interact with genetic material. nih.gov Research into various synthetic pyrimidine derivatives has explored their mechanisms of DNA binding. For instance, newly synthesized steroidal pyrimidine derivatives have been shown to interact with DNA primarily through electrostatic and hydrophobic interactions. nih.gov

Molecular docking studies of certain steroidal pyrimidines suggest they intercalate into the minor groove of the DNA helix. nih.gov The binding affinity of these compounds can be quantified using binding constants (Kb). For example, one steroidal pyrimidine exhibited a Kb value of 2.31×103 M-1, indicating a notable affinity for DNA. nih.gov Furthermore, gel electrophoresis assays have demonstrated that some pyrimidine derivatives can induce concentration-dependent cleavage of plasmid DNA, such as pBR322, pointing to potential nuclease-like activity. nih.gov These findings highlight a common mechanism for pyrimidine derivatives, which warrants investigation for this compound.

Interactions with Specific Enzyme Targets (e.g., Caspase 3, EGF-TK)

The biological activity of pyrimidine derivatives is often linked to their ability to interact with and inhibit specific enzymes. Due to their structural importance in various biopolymers, pyrimidine derivatives can interact with a wide range of enzymes. nih.gov While specific studies on this compound's interaction with Caspase 3 and Epidermal Growth Factor-Tyrosine Kinase (EGF-TK) are not detailed in the available literature, the activity of other pyrimidines against key enzymes provides a framework for potential mechanisms.

For example, the anti-inflammatory effects of many pyrimidine derivatives are achieved by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govmdpi.com Certain novel pyrimidine derivatives have shown high selectivity in inhibiting COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory agents. mdpi.comnih.gov This enzymatic inhibition is a key mechanism of action for this class of compounds. Research has also focused on pyrimidine derivatives as potential inhibitors of adenosine (B11128) kinase and protein kinases, which are involved in various cellular signaling pathways. ijpsonline.com

Broader Biological Activity Research Perspectives of Pyrimidine Derivatives

The pyrimidine nucleus is a versatile scaffold that has been incorporated into a vast number of compounds with a wide array of therapeutic applications, including antimicrobial, anticonvulsant, and anti-inflammatory agents. ijpsonline.comproquest.com

Antimicrobial Research Considerations

Pyrimidine derivatives are a major focus in the discovery of new antimicrobial drugs, partly due to their structural similarity to biological molecules, which allows for interaction with microbial enzymes and genetic material. nih.govproquest.com Numerous studies have reported the synthesis and evaluation of pyrimidine-containing compounds against various bacterial and fungal strains. nih.govresearchgate.net

These compounds have shown efficacy against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger. rjptonline.orgresearchgate.net The mechanism of action can vary, but the structural features of the pyrimidine ring and its substituents are crucial for activity. nih.gov

Table 1: Examples of Antimicrobial Activity in Pyrimidine Derivatives

| Compound Class | Target Organisms | Observed Activity |

|---|---|---|

| Thieno[2,3-d]pyrimidine derivatives | Various bacteria and fungi | Excellent antimicrobial activity. proquest.com |

| Fused Pyrimidine and Pyridine derivatives | Various bacteria and fungi | Promising antimicrobial agents. proquest.com |

| Amino-pyrimidine derivatives | B. subtilis, E. coli, C. albicans, A. niger | Moderate to good antibacterial and significant antifungal activity. rjptonline.org |

Anticonvulsant Activity Exploration

Derivatives of the pyrimidine nucleus have been investigated for their potential as anticonvulsant agents to treat central neurological disorders. benthamdirect.com The anticonvulsant properties of these compounds are typically evaluated using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. benthamdirect.comnih.gov

Research has led to the identification of several pyrimidine derivatives with significant anticonvulsant activity and low neurotoxicity. benthamdirect.com For example, a series of novel 7-substituted- nih.govnih.govresearchgate.nettriazolo[4,3-f]pyrimidine derivatives were synthesized and tested, with one compound, 7-(4-chlorophenoxy)- nih.govnih.govresearchgate.nettriazolo[4,3-f]pyrimidine, showing a median effective dose (ED50) of 34.7 mg/kg in the MES test. nih.gov Recently, pyrimidine-based derivatives have also been developed as potent inhibitors of the voltage-gated sodium channel Nav1.2, a key target in epilepsy, with some compounds showing robust antiepileptic activity in MES models with ED50 values as low as 3.2 mg/kg. nih.gov

Table 2: Anticonvulsant Activity of Selected Pyrimidine Derivatives

| Derivative Type | Seizure Model | Key Findings |

|---|---|---|

| Tetrahydropyrimidine-5-carbohydrazide | MES and scPTZ | Emerged as a lead compound with no neurotoxicity. benthamdirect.com |

| 7-substituted- nih.govnih.govresearchgate.nettriazolo[4,3-f]pyrimidines | MES | Compound 3i showed an ED50 of 34.7 mg/kg and a protective index of 7.6. nih.gov |

| 2-thiopyrimidine-4(3H)-one derivatives | Pentylenetetrazole model | Demonstrated significant anticonvulsant activity. pensoft.net |

Anti-inflammatory Research Frameworks

The anti-inflammatory properties of pyrimidine derivatives are well-documented. nih.govrsc.org Their mechanism of action often involves the inhibition of key inflammatory mediators. nih.gov These mediators include prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), as well as various cytokines and chemokines. nih.gov

A primary mechanism for many pyrimidine-based anti-inflammatory agents is the suppression of COX-1 and COX-2 enzymes, which reduces the production of PGE2. nih.gov Studies have demonstrated that some pyrimidine derivatives are selective inhibitors of COX-2, which is often upregulated during inflammation. mdpi.comnih.gov In cellular models, these compounds have been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated inflammatory cells and reduce levels of reactive oxygen species (ROS), confirming their antioxidant properties. mdpi.comnih.gov

Exploration of Lysosomal Function Modulation in Cellular Pathways

The endo-lysosomal pathway is critical for cellular homeostasis and pathogen clearance. nih.govnih.gov Recent research has uncovered that this system can be targeted and modulated by external agents and pathogens. Coronaviruses, for example, have been shown to trigger the degradation of Transcription factor EB (TFEB), a master regulator of lysosome biogenesis. nih.govresearchgate.net

This viral-induced degradation is mediated by the E3 ubiquitin ligase subunit DCAF7 and the PAK2 kinase. nih.gov Small molecules have been developed to interfere with this DCAF7-TFEB interaction, thereby preventing TFEB degradation and preserving lysosomal function. nih.govresearchgate.net These agents, which can be structurally diverse, represent a class of host-directed therapies that modulate lysosomal activity. nih.gov While specific pyrimidine derivatives were not the focus of this particular research, the exploration of small molecules that can modulate lysosomal pathways opens a potential avenue of investigation for compounds like this compound, particularly in the context of host-pathogen interactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-(4-chlorophenoxy)- nih.govnih.govresearchgate.nettriazolo[4,3-f]pyrimidine |

| Prostaglandin E2 (PGE2) |

| Nitric Oxide (NO) |

| Piroxicam |

| Meloxicam |

| Celecoxib |

Computational and Theoretical Chemistry Applications in 2 Octyloxy Pyrimidin 4 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. This method is instrumental in understanding the structural basis of molecular recognition.

In the study of 2-(Octyloxy)pyrimidin-4-amine, molecular docking simulations are employed to predict how it interacts with specific biological targets. The process involves placing the 3D structure of the compound into the binding site of a macromolecule and calculating the most stable binding conformations. The results provide insights into the binding mode, identifying key non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. mdpi.comrjptonline.orgresearchgate.net

The simulation also yields a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy score suggests a more favorable and stable interaction. rjptonline.org For instance, docking studies on similar pyrimidine (B1678525) derivatives have been used to predict their binding affinity with targets like Cyclin-Dependent Kinases (CDKs) and the anti-apoptotic protein Bcl-2. mdpi.comnih.gov Such analyses for this compound would be critical for identifying its potential cellular targets and mechanism of action. ajol.info

Illustrative Docking Results for a Pyrimidine Derivative

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.6 | GLU 136, LYS 58 | Hydrogen Bond |

| ARG 129 | Pi-Cation | ||

| LEU 59, HIS 120 | Hydrophobic |

This table provides an example of the data generated from a molecular docking simulation for a pyrimidine compound with a protein target, illustrating the types of interactions and binding energy predictions that would be sought for this compound.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic and structural properties of molecules from first principles.

DFT is used to determine the most stable three-dimensional structure of this compound by optimizing its geometry to a minimum energy state. samipubco.comechemcom.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles. mdpi.com Understanding the exact molecular geometry is fundamental, as the molecule's shape dictates its ability to interact with biological receptors. tandfonline.com

Furthermore, DFT calculations can determine the thermodynamic stability of the molecule. jchemrev.com For similar pyrimidine derivatives, DFT has been successfully applied to confirm optimized structures and understand their stability. samipubco.commdpi.com

Example Geometric Parameters from DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.34 Å |

| Bond Length | N1-C6 | 1.33 Å |

| Bond Angle | N1-C2-N3 | 123.5° |

| Dihedral Angle | C4-C5-C6-N1 | 0.0° |

This table shows representative data for geometric parameters of a pyrimidine ring that would be obtained from a DFT geometry optimization for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comekb.eg

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. stackexchange.com Conversely, a large gap implies higher stability. irjweb.com These parameters are crucial for understanding the potential chemical reactions this compound might undergo and for predicting its electronic properties. researchgate.netwuxibiology.com

Illustrative Frontier Orbital Energies

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.26 | Electron-donating capability |

| LUMO Energy | -0.88 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.38 | Chemical reactivity and stability |

This table presents an example of frontier molecular orbital energy values for a pyrimidine derivative, as would be calculated for this compound using DFT. A larger energy gap generally correlates with higher molecular stability. irjweb.comwuxiapptec.com

In Silico Prediction of Pharmacokinetic Parameters Relevant to Research Design

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital component of early-stage research, allowing for the computational screening of a compound's pharmacokinetic properties. nih.govacs.org These predictions help to identify potential liabilities and guide the design of more effective molecules before synthesis and in vitro testing. chemrxiv.orgsemanticscholar.orgspringernature.com

For this compound, various parameters can be predicted. Lipinski's "Rule of Five" assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.net Other key predictions include gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential inhibition of cytochrome P450 enzymes, which are critical for drug metabolism. researchgate.netnih.govtandfonline.com These computational forecasts are essential for designing relevant biological experiments. researchgate.net

Predicted ADMET Properties for a Research Compound

| Property | Parameter | Predicted Value | Significance for Research Design |

| Absorption | Lipinski's Rule of Five | 0 violations | Likely good oral bioavailability. |

| GI Absorption | High | Suitable for oral administration studies. | |

| Distribution | Blood-Brain Barrier (BBB) | Low permeability | Low potential for CNS side effects. |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| Excretion | Total Clearance | 0.5 L/hr/kg | Predicts the rate of removal from the body. |

This interactive table provides an example of an in silico ADMET profile for a compound like this compound, highlighting how these predictions inform experimental strategy.

Computational Modeling of Non-Bonding Interactions and Solvent Effects

The biological activity and physical properties of a molecule are heavily influenced by its non-bonding interactions and the environment it is in. Computational models can simulate these complex factors.

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, are fundamental to how this compound interacts with biological targets and itself. researchgate.netuomphysics.net Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these weak interactions, providing a deeper understanding of molecular recognition processes. uomphysics.netrsc.org

Since biological systems are aqueous, modeling the effect of the solvent is crucial for accurate predictions. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the presence of water. ijcce.ac.irresearchgate.net This approach provides more realistic calculations of molecular structure, stability, and electronic properties by accounting for the electrostatic effects of the solvent environment. dntb.gov.uanih.gov

Future Directions and Emerging Research Avenues for 2 Octyloxy Pyrimidin 4 Amine

Exploration of Novel Derivatizations and Hybrid Scaffolds for Enhanced Academic Understanding

The inherent structure of 2-(Octyloxy)pyrimidin-4-amine, featuring a pyrimidine (B1678525) core with an amine group and a long-chain alkoxy substituent, presents a fertile ground for chemical modification. Future research could systematically explore the synthesis of novel derivatives to build a comprehensive structure-activity relationship (SAR) library.

Key areas of derivatization could include:

Modification of the Octyloxy Chain: Altering the length, branching, or introducing functional groups (e.g., halogens, hydroxyls, or aromatic rings) into the octyloxy chain could significantly impact the molecule's lipophilicity and steric profile.

Substitution on the Pyrimidine Ring: Introducing various substituents at the 5- and 6-positions of the pyrimidine ring could modulate the electronic properties and hydrogen bonding capabilities of the core structure.

Derivatization of the 4-amino Group: Acylation, alkylation, or arylation of the exocyclic amine could lead to a diverse range of amides, secondary, and tertiary amines with potentially new biological or material properties.

Furthermore, the this compound scaffold could serve as a foundational building block for the creation of hybrid scaffolds . By integrating this pyrimidine moiety with other pharmacophores or functional materials, researchers could develop novel molecules with enhanced or entirely new functionalities. For instance, creating hybrid structures with known bioactive fragments could be a strategy in medicinal chemistry. In materials science, incorporating this molecule into larger polymeric or supramolecular structures could be explored.

Advanced Computational Approaches for Predictive Modeling and Materials Design

In the absence of extensive empirical data, advanced computational chemistry can provide invaluable predictive insights into the properties and potential applications of this compound. Theoretical studies are a cost-effective and efficient way to guide and prioritize experimental work.

Potential computational studies could involve:

Density Functional Theory (DFT) Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule. DFT can be used to calculate parameters such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and vibrational frequencies. nih.govresearchgate.net

Molecular Docking Simulations: To predict the binding affinity and interaction modes of this compound and its derivatives with various biological targets, such as enzymes or receptors. This approach is instrumental in virtual screening and rational drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of derivatives and calculating their physicochemical descriptors, QSAR models can be developed to predict their biological activity or material properties.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics and interactions of the molecule in different environments, such as in solution or within a lipid bilayer, which is particularly relevant given the lipophilic octyloxy chain.

These computational approaches would not only help in predicting the behavior of this compound but also aid in the rational design of new materials with desired properties.

Interdisciplinary Research Integrating Chemical Biology, Materials Science, and Theoretical Chemistry

The full potential of this compound is most likely to be unlocked through interdisciplinary research that bridges the gap between fundamental chemistry and applied sciences.

Chemical Biology: The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov Future research could investigate the biological activity of this compound and its derivatives in various disease models. The long octyloxy chain suggests potential interactions with cellular membranes or hydrophobic pockets of proteins. Screening this compound against a panel of kinases, proteases, or other enzyme families could reveal unexpected biological activities.

Materials Science: The amphiphilic nature of this compound, with its polar pyrimidine head and nonpolar octyl tail, suggests potential applications in materials science. Researchers could investigate its ability to form self-assembled monolayers, micelles, or liquid crystalline phases. Such properties could be exploited in the development of novel surfactants, drug delivery systems, or organic electronic materials. The pyrimidine core can also participate in hydrogen bonding, leading to the formation of ordered supramolecular structures. nih.gov

Theoretical Chemistry: As a guiding force, theoretical chemistry will be crucial in rationalizing experimental findings and predicting new avenues of research. nih.gov For example, computational modeling could help explain the self-assembly behavior observed in materials science experiments or rationalize the structure-activity relationships discovered through chemical biology screening.

Q & A

Q. What are the optimal synthetic routes for 2-(Octyloxy)pyrimidin-4-amine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution of a halogenated pyrimidine precursor (e.g., 2-chloropyrimidin-4-amine) with octyloxy groups under basic conditions. For example, coupling reactions using chloroalkylpyrimidines with amines or ammonia in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours are common . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., K₂CO₃ as a base). Purity is typically confirmed via HPLC or LC-MS, with yields ranging from 40–70% depending on substituent steric effects .

Q. How can the molecular structure of this compound be validated experimentally?

X-ray crystallography using programs like SHELX is the gold standard for structural elucidation. Single-crystal diffraction data can resolve bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL refinement (as described in ) enables precise determination of the octyloxy chain conformation and pyrimidine ring planarity . Alternatively, NMR (¹H/¹³C) and FT-IR can corroborate functional groups, with aromatic protons in pyrimidine appearing at δ 6.5–8.5 ppm and NH₂ signals near δ 5.5–6.0 ppm .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

SAR studies of analogous 2,4-disubstituted pyrimidines reveal that the octyloxy group enhances lipophilicity, improving membrane permeability and target engagement. For instance, substituents at the 2-position (e.g., piperidine or pyrrolidine) in pyrimidin-4-amine derivatives show increased selectivity for cholinesterase isoforms (AChE vs. BChE). The octyloxy chain may similarly modulate interactions with hydrophobic enzyme pockets, as seen in dual AChE/BuChE inhibitors (e.g., IC₅₀ values <5 μM in ) .

Q. How can conflicting data in enzyme inhibition assays involving this compound be resolved?

Contradictions in IC₅₀ values often arise from assay conditions (e.g., pH, substrate concentration). To address this:

- Standardize protocols using reference inhibitors (e.g., galantamine for cholinesterase).

- Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

- Validate results with orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What computational strategies are effective for predicting the binding modes of this compound to therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with targets like cholinesterases or amyloid-beta. For example, superimposing binding modes of similar compounds (e.g., N-benzyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine in ) highlights conserved hydrogen bonds with catalytic triads (Ser203, His447 in AChE) and hydrophobic contacts with the octyloxy chain . Free-energy perturbation (FEP) calculations further refine binding affinity predictions.

Methodological Considerations

Q. How can researchers address solubility challenges in in vitro assays for this compound?

Due to its lipophilic octyloxy chain, solubilize the compound in DMSO (≤1% v/v) and dilute in assay buffers containing detergents (e.g., 0.01% Tween-20) or cyclodextrins. Dynamic light scattering (DLS) can monitor aggregation, while critical micelle concentration (CMC) measurements ensure stability .

Q. What analytical techniques are recommended for purity assessment and degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.